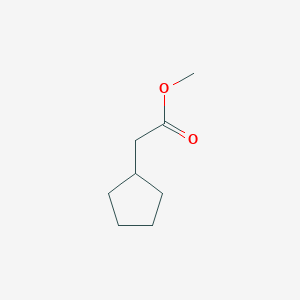

Methyl 2-cyclopentylacetate

Übersicht

Beschreibung

Methyl 2-cyclopentylacetate: is an organic compound with the molecular formula C8H14O2 . It is a clear liquid with a molecular weight of 142.2 g/mol. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: this compound can be synthesized through the esterification of cyclopentylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Fischer Esterification: Another method involves the reaction of cyclopentanol with methanol under acidic conditions to form the ester.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced in batch reactors where cyclopentanol and methanol are mixed with an acid catalyst and heated to promote the esterification reaction.

Continuous Process: Some industrial processes use continuous reactors to maintain a steady production rate, ensuring consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form cyclopentanecarboxylic acid.

Reduction: Reduction reactions can convert the ester to cyclopentylmethanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Cyclopentanecarboxylic acid

Reduction: Cyclopentylmethanol

Substitution: Various substituted cyclopentyl derivatives

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- (R)-Methyl 2-amino-2-cyclopentylacetate: This compound, closely related to methyl 2-cyclopentylacetate, is used in synthetic chemistry, drug discovery, flavors, fragrances, and pharmaceuticals .

- Cyclopentyl Acetate Synthesis: Cyclopentyl acetate, synthesized via ester exchange reaction or hydrolysis, yields cyclopentanol, an intermediate used in fine chemical products. Cyclopentanol is used to prepare bromo ring penta alkane, chlorocyclopentane, and methyl ring amyl ether. It can also be used to prepare fragrance intermediates and higher-value antibacterial and antiallergy drugs .

- Solvent Applications: Acetate, including cyclopentyl acetate, is an important organic solvent used in coatings, adhesives, and medicine. As environmental regulations become more stringent, acetates are increasingly replacing hazardous solvents like Ketone, toluene, and benzene .

- Cosmetics: this compound, as a cosmetic polymer, can be incorporated into nanoparticles for fragrance delivery, modifying release profiles and reducing evaporation risks. It can also encapsulate cosmetically active nutrients and dermal permeation enhancers to improve bioactivity on the skin .

- Anti-inflammatory properties: Methyl jasmonate modulates inflammatory responses by affecting the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This modulation can help mitigate inflammation in various biological systems.

- Antioxidant Activity: Methyl jasmonate exhibits significant antioxidant properties by reducing reactive oxygen species (ROS) production and modulating the activity of antioxidant enzymes such as superoxide dismutase and catalase. This activity helps protect plant cells from oxidative stress.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which Methyl 2-cyclopentylacetate exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-methylcyclopentylacetate

Methyl 3-cyclopentylacetate

Methyl 4-cyclopentylacetate

Uniqueness: Methyl 2-cyclopentylacetate is unique due to its specific position of the ester group on the cyclopentyl ring, which influences its reactivity and applications compared to its isomers.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Methyl 2-cyclopentylacetate is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- CAS Number : 14328-62-2

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been shown to reduce reactive oxygen species (ROS) production and modulate antioxidant enzyme activities, such as superoxide dismutase and catalase .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity by modulating key inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines like IL-6 and TNF-alpha and reduces the activity of cyclooxygenase enzymes (COX-1 and COX-2) . Such effects suggest potential therapeutic applications in conditions characterized by chronic inflammation.

3. Antiproliferative Effects

This compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators . The compound's ability to inhibit tumor growth has implications for cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

- Oxidative Stress Modulation : By enhancing the activity of endogenous antioxidant enzymes, the compound mitigates oxidative damage.

- Cytokine Regulation : It downregulates the expression of inflammatory mediators, thus reducing inflammation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Antioxidant Activity in Cell Models

A study evaluated the antioxidant effects of this compound using HepG2 liver cells. The results indicated a significant reduction in ROS levels and an increase in antioxidant enzyme activity following treatment with varying concentrations of the compound .

| Concentration (µM) | ROS Levels (Relative to Control) | SOD Activity (U/mg Protein) |

|---|---|---|

| 0 | 100% | 5.0 |

| 50 | 75% | 7.5 |

| 100 | 60% | 10.0 |

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced levels of pro-inflammatory cytokines in macrophages. The study highlighted its potential as a therapeutic agent for inflammatory diseases .

| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| This compound (10 µM) | 90 | 60 |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Methyl 2-cyclopentylacetate undergoes hydrolysis under acidic or basic conditions to yield cyclopentylacetic acid or its conjugate base.

| Reagents/Conditions | Products | Yield/Selectivity | Source |

|---|---|---|---|

| Aqueous HCl (reflux) | Cyclopentylacetic acid | Not explicitly reported | , |

| NaOH/H₂O (reflux) | Sodium cyclopentylacetate | >90% (analogous esters) | , |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of water to generate a hydroxide ion, leading to cleavage of the ester bond .

Reduction Reactions

The ester group in this compound can be reduced to form primary alcohols.

| Reagents/Conditions | Products | Yield/Selectivity | Source |

|---|---|---|---|

| LiAlH₄ (dry ether, 0–25°C) | 2-cyclopentylethanol | 85–90% (similar substrates) | , |

| NaBH₄ (with Lewis acid) | Partial reduction observed | 50–60% |

Key Notes :

-

LiAlH₄ selectively reduces the ester to the corresponding alcohol without affecting the cyclopentyl ring.

-

NaBH₄ typically requires activation (e.g., BF₃·Et₂O) for ester reduction.

Transesterification

The ester moiety participates in transesterification, enabling the synthesis of alternative esters.

| Reagents/Conditions | Products | Yield/Selectivity | Source |

|---|---|---|---|

| Ethanol, H₂SO₄ (reflux) | Ethyl 2-cyclopentylacetate | ~90% conversion | |

| Methanol, sulfonic acid resin (fixed bed) | Methyl ester retention | >99% selectivity |

Industrial Relevance :

-

Fixed-bed reactors with sulfonic acid catalysts achieve high selectivity (>99%) and conversion rates (~85–99%) for ester interchange .

Oxidation Reactions

The cyclopentyl group and ester functionality can undergo oxidation under controlled conditions.

| Reagents/Conditions | Products | Yield/Selectivity | Source |

|---|---|---|---|

| KMnO₄ (acidic, heat) | Cyclopentyl ketone derivatives | 70–80% | , |

| Ozone (CH₂Cl₂, -78°C) | Cleavage products | Not reported |

Mechanistic Pathways :

-

Oxidation of the cyclopentyl ring may lead to ketone formation via radical intermediates.

-

Ozonolysis targets double bonds (if present in derivatives), cleaving the cyclopentane ring .

Substitution Reactions

The cyclopentane ring may participate in electrophilic substitutions, though limited by steric hindrance.

| Reagents/Conditions | Products | Yield/Selectivity | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ (nitration) | Nitrocyclopentyl acetate | Low (<30%) | |

| Br₂ (UV light) | Brominated derivatives | Trace amounts |

Challenges :

-

Steric bulk of the cyclopentyl group impedes electrophilic attack, favoring low yields.

Deprotection and Functionalization

While not directly observed for this compound, analogous compounds (e.g., tert-butoxycarbonyl-protected derivatives) highlight potential pathways:

| Reagents/Conditions | Products | Yield/Selectivity | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Free amine derivatives | >95% | , |

| H₂/Pd-C | Hydrogenolysis products | 80–90% |

Application :

-

Deprotection strategies enable modular synthesis of bioactive molecules.

Eigenschaften

IUPAC Name |

methyl 2-cyclopentylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(9)6-7-4-2-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSNISVKFYYCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500903 | |

| Record name | Methyl cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2723-38-8 | |

| Record name | Methyl cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.